Aminolysis Reactivity Among Activated Esters
In the only systematic kinetic study of IAA activated esters, Pfeiffer & Hanna (1993) measured pseudo-first-order aminolysis rate constants (kobs) for seven IAA esters—including succinimido indole-3-acetate (IAA-NHS)—with butylamine, piperidine, and pyrrolidine in acetonitrile [1]. The IAA ester of N-hydroxyphthalimide (IAA-NHP) was ~100-fold more reactive than the 4-nitrophenyl ester (IAA-4NP), despite nearly identical leaving-group pKa values [1]. IAA-NHS, with a leaving-group pKa of ~6.0 (NHS), falls between IAA-NHP (pKa ~6.1) and IAA-4NP (pKa ~7.2) in the reactivity series, positioning it as a balanced activated ester that offers sufficient reactivity for efficient amine conjugation while avoiding the hydrolytic instability of the most reactive esters [1].
| Evidence Dimension | Aminolysis reactivity ranking among seven IAA activated esters; kobs values governed by two-term rate equation kobs = k₁[amine] + k₂[amine]² |
|---|---|
| Target Compound Data | IAA-NHS (succinimido indole-3-acetate): reactivity intermediate between IAA-NHP and IAA-4NP; leaving group pKa of NHS ≈ 6.0 |
| Comparator Or Baseline | IAA-NHP: ~100-fold more reactive than IAA-4NP (pKa NHP ≈ 6.1, pKa 4NP ≈ 7.2). IAA-4NP: least reactive among activated esters in the series. |
| Quantified Difference | ~100-fold reactivity span across the series; IAA-NHS occupies an intermediate position (exact relative rate constant versus IAA-4NP is not separately reported; available from full dissertation data referenced in Pfeiffer & Hanna). |
| Conditions | Aminolysis with butylamine, piperidine, and pyrrolidine in acetonitrile at multiple temperatures; monitored by UV-vis spectrophotometry. |
Why This Matters
The intermediate reactivity of IAA-NHS makes it the preferred choice when both adequate coupling kinetics and manageable hydrolytic stability are required—a balance not offered by the extremes of the series (overly reactive IAA-NHP or sluggish IAA-4NP).
- [1] Pfeiffer, M.J.; Hanna, S.B. Aminolysis of activated esters of indole-3-acetic acid in acetonitrile. J. Org. Chem. 1993, 58, 735–740. DOI: 10.1021/jo00055a031. View Source
